

A Comparative Analysis of Reactive Red 218 Cross-Reactivity with Diverse Cellulosic Fibers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive red 218**

Cat. No.: **B1167056**

[Get Quote](#)

A comprehensive guide for researchers and scientists on the dyeing performance of **Reactive Red 218** across cotton, viscose, linen, and lyocell, complete with supporting experimental data and detailed protocols.

This guide provides an objective comparison of the cross-reactivity and performance of **Reactive Red 218**, a widely utilized azo dye, with various cellulosic fibers: cotton, viscose, linen, and lyocell. Understanding the dyeing behavior of this reactive dye across different substrates is crucial for achieving desired color depth, fastness, and overall product quality in textile and research applications. The following sections present a summary of quantitative data, detailed experimental methodologies for performance evaluation, and a visual representation of the experimental workflow.

Comparative Performance Data

The dyeing performance of **Reactive Red 218** on different cellulosic fibers is influenced by the inherent structural and morphological characteristics of each fiber. Factors such as crystallinity, amorphous regions, and accessibility of hydroxyl groups play a significant role in dye uptake, fixation, and the ultimate fastness properties of the dyed material. The data presented in Table 1 summarizes the expected performance of **Reactive Red 218** on cotton, viscose, linen, and lyocell based on typical outcomes for reactive dyes on these substrates.

Performance Metric	Cotton	Viscose	Linen	Lyocell
Color Yield (K/S)	Good	Excellent	Moderate-Good	Excellent
Fixation Efficiency (%)	85-90	90-95	80-85	90-95
Wash Fastness (ISO 105-C06)	4-5	4-5	4	4-5
Rubbing Fastness (Dry) (ISO 105-X12)	4-5	4-5	4	4-5
Rubbing Fastness (Wet) (ISO 105-X12)	3-4	3	2-3	3-4
Light Fastness (ISO 105-B02)	4	4	4	4

Note: These values are representative and can vary based on the specific dyeing process parameters and finishing treatments used.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed experimental protocols for dyeing and fastness testing are provided.

Standard Exhaust Dyeing Protocol

This protocol outlines a standard laboratory procedure for dyeing cellulosic fibers with **Reactive Red 218**.

Materials and Reagents:

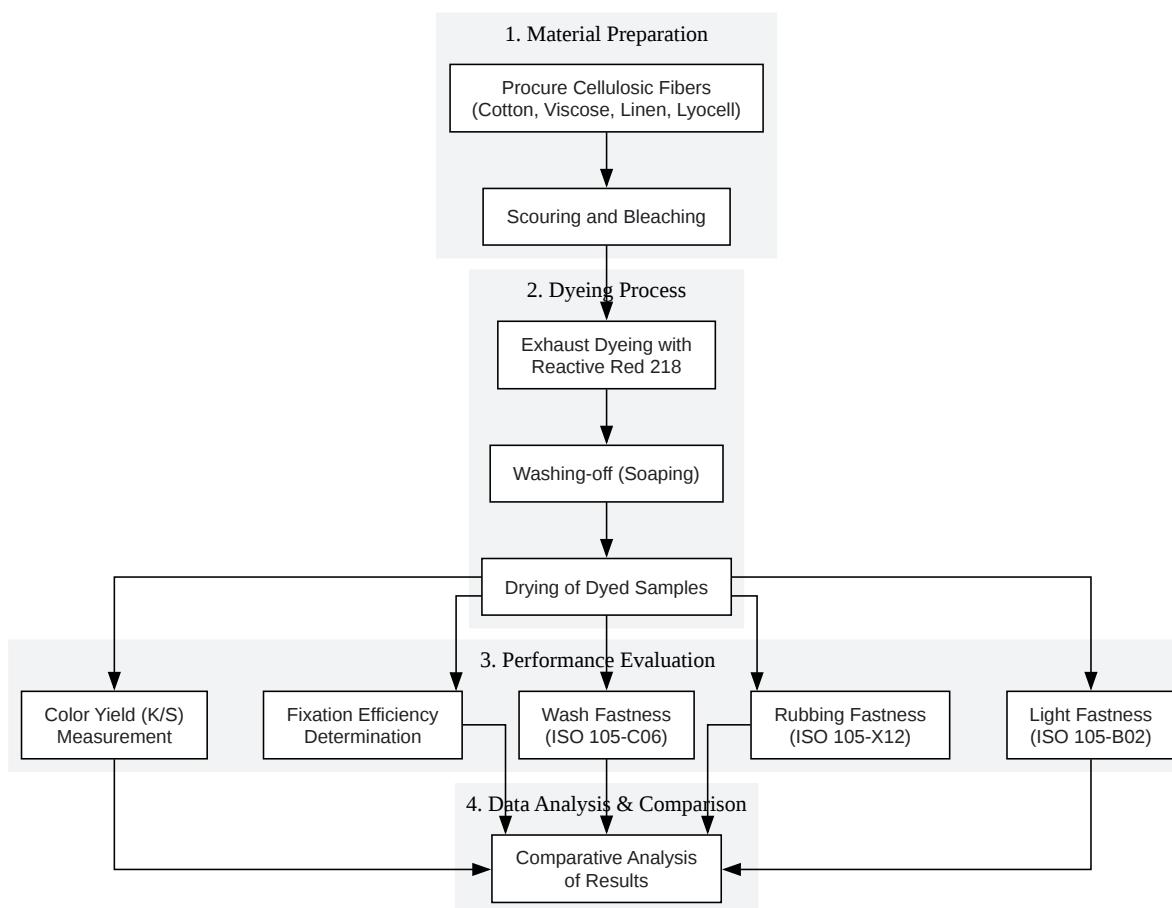
- **Reactive Red 218** dye
- Scoured and bleached cellulosic fabric (cotton, viscose, linen, lyocell)

- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Sodium carbonate (Na₂CO₃) (soda ash)
- Acetic acid (CH₃COOH)
- Non-ionic wetting agent
- Laboratory dyeing machine (e.g., shaking water bath, IR dyer)

Procedure:

- Preparation of Dyebath:
 - Set the liquor ratio to 1:20 (e.g., 5 g of fabric to 100 mL of water).
 - Add 1 g/L of a non-ionic wetting agent.
 - Add the required amount of **Reactive Red 218** (e.g., 2% on weight of fiber, o.w.f.).
 - Add the electrolyte (e.g., 60 g/L NaCl).
- Dyeing Cycle:
 - Introduce the fabric sample into the dyebath at room temperature (approximately 25-30°C).
 - Run the dyeing machine for 15 minutes to ensure even wetting and dye distribution.
 - Raise the temperature to 60°C over 30 minutes.
 - Run for an additional 30 minutes at 60°C.
 - Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath to initiate fixation.
 - Continue dyeing at 60°C for 60 minutes.
- Washing-off (Soaping):

- Drain the dyebath.
- Rinse the dyed fabric thoroughly with cold water.
- Wash the fabric with a solution containing 2 g/L of a non-ionic detergent at 95°C for 10 minutes to remove unfixed dye.
- Rinse again with hot and then cold water until the water runs clear.
- Neutralization and Drying:
 - Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes.
 - Rinse with cold water.
 - Squeeze the excess water and air-dry the fabric.


Color Fastness Testing Protocols

The following ISO standard methods should be used to evaluate the fastness properties of the dyed fabrics.

- Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering.[1][2][3] The test is conducted using a specified detergent solution at a set temperature and time, with the change in color of the specimen and the staining of adjacent multifibre fabric evaluated using grey scales.[1][2]
- Rubbing Fastness (ISO 105-X12): This method evaluates the resistance of the color to rubbing, both dry and wet.[4][5][6] A standard white cotton cloth is rubbed against the dyed specimen under specified conditions, and the degree of color transfer to the white cloth is assessed.[4][5]
- Light Fastness (ISO 105-B02): This test determines the resistance of the color to the action of an artificial light source that mimics natural daylight.[7][8] The change in color of the dyed specimen is evaluated by comparing it with a set of blue wool standards exposed under the same conditions.[9]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating the cross-reactivity of **Reactive Red 218** with different cellulosic fibers.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. textilelearner.net [textilelearner.net]
- 2. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 3. chiuvention.com [chiuvention.com]
- 4. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 5. davislab.pl [davislab.pl]
- 6. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 7. researchgate.net [researchgate.net]
- 8. ordnur.com [ordnur.com]
- 9. ijert.org [ijert.org]
- To cite this document: BenchChem. [A Comparative Analysis of Reactive Red 218 Cross-Reactivity with Diverse Cellulosic Fibers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167056#cross-reactivity-of-reactive-red-218-with-different-cellulosic-fibers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com